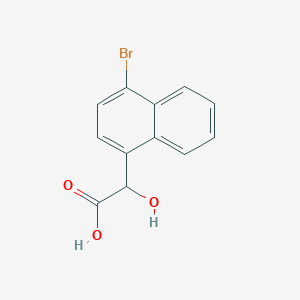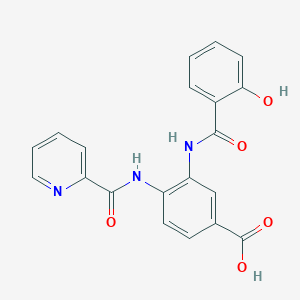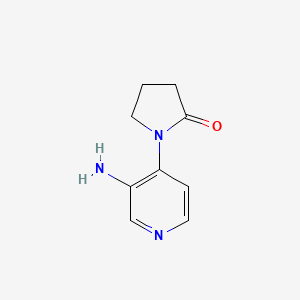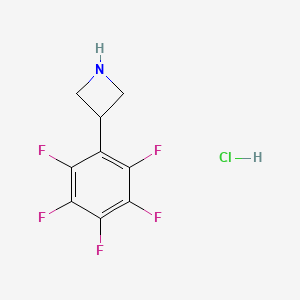
Dbco-peg6-dbco
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg6-dbco: is a monodisperse click chemistry linker containing two terminal dibenzocyclooctyne (DBCO) groups with a hydrophilic polyethylene glycol (PEG) spacer arm. This compound is known for its ability to react with azide-bearing compounds or biomolecules to form a stable triazole linkage without the need for a copper catalyst. The PEG spacer arm enhances water solubility and membrane permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dbco-peg6-dbco is synthesized through a series of chemical reactions involving the attachment of DBCO groups to a PEG chain. The process typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent, such as a succinimidyl ester, to introduce reactive groups.
Attachment of DBCO Groups: The activated PEG is then reacted with DBCO groups under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Dbco-peg6-dbco primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications.
Common Reagents and Conditions:
Reagents: Azide-bearing compounds or biomolecules.
Major Products: The major product formed from the reaction of this compound with azide-bearing compounds is a stable triazole linkage. This product is highly stable and can be used for various applications in chemistry and biology .
Scientific Research Applications
Dbco-peg6-dbco has a wide range of applications in scientific research, including:
Chemistry:
Click Chemistry: Used as a linker in click chemistry reactions to attach various functional groups to biomolecules.
Biology:
Bioconjugation: Utilized for the conjugation of proteins, peptides, and other biomolecules to enhance their stability and functionality.
Medicine:
Industry:
Mechanism of Action
Dbco-peg6-dbco exerts its effects through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The DBCO groups react with azide-bearing compounds to form a stable triazole linkage. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications. The PEG spacer arm increases the solubility and biocompatibility of the compound, allowing it to be used in various biological systems .
Comparison with Similar Compounds
Dbco-peg6-amine: Contains a DBCO group and an amine moiety, used in the synthesis of proteolysis-targeting chimeras (PROTACs).
Dbco-peg6-acid: An analog of Dbco-peg6-dbco with a carboxylic acid group, used for copper-free click chemistry reactions.
Uniqueness: this compound is unique due to its dual DBCO groups and PEG spacer arm, which provide enhanced solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery, bioconjugation, and material science .
Properties
Molecular Formula |
C52H58N4O10 |
|---|---|
Molecular Weight |
899.0 g/mol |
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C52H58N4O10/c57-49(53-25-21-51(59)55-39-45-13-3-1-9-41(45)17-19-43-11-5-7-15-47(43)55)23-27-61-29-31-63-33-35-65-37-38-66-36-34-64-32-30-62-28-24-50(58)54-26-22-52(60)56-40-46-14-4-2-10-42(46)18-20-44-12-6-8-16-48(44)56/h1-16H,21-40H2,(H,53,57)(H,54,58) |
InChI Key |
ZUUWARFXSSTKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)










